
2,5-ジメチルセレコキシブ
概要
説明
ジメチルセレコキシブは、よく知られた非ステロイド系抗炎症薬 (NSAID) であるセレコキシブの誘導体です。セレコキシブとは異なり、ジメチルセレコキシブはシクロオキシゲナーゼ-2 (COX-2) 阻害作用を欠いていますが、強力な抗腫瘍特性を保持しています。
科学的研究の応用
Anticancer Properties
DMC has shown significant potential as an anticancer agent across various cancer types. Its mechanisms of action include inducing apoptosis and autophagy in cancer cells, inhibiting tumor growth, and modulating immune responses.
Case Studies
- A study demonstrated that DMC significantly inhibited tumor growth in HCC models by enhancing NK cell cytotoxicity and promoting a favorable immune microenvironment .
- Another investigation into colorectal cancer indicated that DMC was more effective than celecoxib in reducing cell viability and inducing apoptosis in HT-29 human colorectal cancer cells .
Gerontological Applications
DMC has also been explored for its potential anti-aging effects. Research indicates that it can extend lifespan and improve healthspan in model organisms such as Drosophila.
Longevity Studies
- A study found that treatment with DMC extended the lifespan of Drosophila through mechanisms involving insulin signaling and target of rapamycin (mTOR) pathways. Improvements in physical activity and intestinal integrity were also noted, indicating a holistic benefit to health during aging .
Enhancement of Therapeutic Modalities
DMC has been investigated as an adjunct therapy to enhance the efficacy of existing treatments such as photodynamic therapy (PDT).
Photodynamic Therapy
- Research indicates that combining DMC with PDT improves tumoricidal activity without increasing normal tissue photosensitization. DMC enhances apoptosis and cytotoxicity in tumor cells exposed to PDT protocols, suggesting its utility in combination therapies .
Comparative Efficacy
The following table summarizes key findings comparing DMC with celecoxib and other compounds regarding their anticancer effects:
Compound | Mechanism of Action | Cancer Type | Key Findings |
---|---|---|---|
2,5-Dimethyl Celecoxib | Induces apoptosis and autophagy | Nasopharyngeal carcinoma | Induces cell death via ROS/JNK pathway |
Enhances NK cell function | Hepatocellular carcinoma | Inhibits PD-L1 expression | |
Celecoxib | COX-2 inhibition | Various cancers | Associated with cardiovascular side effects |
Modulates inflammation | Less effective than DMC in some studies |
作用機序
ジメチルセレコキシブは、いくつかの分子標的と経路を通じてその効果を発揮します。それは、サイクリンAとBのダウンレギュレーションによって細胞増殖を阻害し、サイクリン依存性キナーゼ活性を低下させます。 さらに、それはCIP2A/PP2A/Aktシグナル伝達軸を抑制することによって癌細胞のアポトーシスを誘導します . セレコキシブとは異なり、その抗腫瘍特性はCOX-2阻害とは独立しています .
類似の化合物との比較
ジメチルセレコキシブは、次のような他の類似の化合物と比較されます。
セレコキシブ: 抗炎症作用と抗癌作用を持つ選択的なCOX-2阻害薬。
OSU-03012: 強力な抗腫瘍活性を有する別のセレコキシブ誘導体。
非メチル化セレコキシブ: セレコキシブよりもわずかに強力なCOX-2阻害作用を持つ化合物 .
ジメチルセレコキシブは、COX-2を阻害せずにセレコキシブの抗腫瘍特性を保持しているという点でユニークであり、潜在的な副作用が少ない癌治療のための有望な候補となっています .
準備方法
合成経路と反応条件
ジメチルセレコキシブの合成は、通常、容易に入手可能な前駆体から始まる一連の化学反応を含みます。一般的な方法の1つは、4-メチルアセトフェノンとトリフルオロ酢酸エチルをクライゼン縮合させて、ジケトン中間体を生成することです。 この中間体はその後、4-スルファミドフェニルヒドラジン塩酸塩と環状縮合して、ジメチルセレコキシブを生成します .
工業生産方法
ジメチルセレコキシブの工業生産は、同様の合成経路に従いますが、大規模製造用に最適化されています。 これらの最適化には、より適切な溶媒の使用、改善された後処理および精製プロセス、および収率を高め、反応時間を短縮するための連続フロー合成技術が含まれます .
化学反応の分析
反応の種類
ジメチルセレコキシブは、次のようなさまざまな化学反応を受けます。
酸化: ヒドロキシおよびカルボン酸誘導体への変換。
還元: 還元類似体の生成。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化反応用の過マンガン酸テトラブチルアンモニウムなどの酸化剤と、還元反応用の還元剤が含まれます。 条件は通常、高い収率と純度を確保するために、制御された温度と特定の溶媒を伴います .
主要な製品
これらの反応から生成される主要な生成物には、ヒドロキシジメチルセレコキシブ、ジメチルセレコキシブカルボン酸、およびさまざまな置換類似体が含まれます。 これらの生成物は、しばしば、新しい治療薬の更なる研究開発に使用されます .
科学的研究の応用
ジメチルセレコキシブは、幅広い科学的研究の応用を持っています。
化学: 構造修飾が生物活性に与える影響を調べるためのモデル化合物として使用されます。
生物学: 細胞周期調節とアポトーシスにおける役割について調査されています。
類似化合物との比較
Dimethyl celecoxib is compared with other similar compounds, such as:
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory and anti-cancer properties.
OSU-03012: Another celecoxib derivative with potent anti-tumor activity.
Unmethylated celecoxib: A compound with slightly more potent COX-2 inhibition than celecoxib .
Dimethyl celecoxib is unique in that it retains the anti-tumor properties of celecoxib without inhibiting COX-2, making it a promising candidate for cancer therapy with potentially fewer side effects .
生物活性
2,5-Dimethyl Celecoxib (DMC) is a structural analogue of the non-steroidal anti-inflammatory drug (NSAID) celecoxib. While celecoxib is primarily known for its selective inhibition of cyclooxygenase-2 (COX-2), DMC exhibits a range of biological activities that extend beyond COX-2 inhibition, particularly in cancer therapy and cellular mechanisms. This article explores the biological activity of DMC, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
DMC has been shown to induce apoptosis and autophagy in various cancer cell lines. Its mechanisms can be summarized as follows:
- Reactive Oxygen Species (ROS) Activation : DMC activates the ROS/JNK signaling pathway, leading to apoptosis in nasopharyngeal carcinoma cells. The use of ROS scavengers like N-acetyl cysteine (NAC) significantly attenuates DMC-induced autophagy, highlighting the role of ROS in its anticancer effects .
- Cell Cycle Inhibition : Research indicates that DMC inhibits cell cycle progression in hematologic cancer cell lines (e.g., U937, Jurkat). This inhibition is associated with the induction of apoptosis, suggesting that DMC can effectively halt cancer cell proliferation .
- Tumor Microenvironment Modulation : In hepatocellular carcinoma (HCC), DMC enhances the activity of natural killer (NK) and T cells while inhibiting their exhaustion. This effect is mediated through the regulation of programmed cell death protein-1 (PD-1) and interferon-gamma expression via gastrointestinal microbiota interactions .
Anticancer Properties
DMC's anticancer properties have been demonstrated across various studies:
Comparative Studies with Celecoxib
DMC has been compared to celecoxib regarding its efficacy and safety profile. Notably, DMC does not exhibit COX-2 inhibitory activity but retains or enhances other beneficial effects associated with celecoxib:
- Apoptotic Induction : DMC has been shown to induce apoptotic cell death more potently than celecoxib, especially through non-COX-2 pathways such as PDK1 and SERCA inhibition .
- Anti-inflammatory Effects : While celecoxib's primary mechanism involves COX-2 inhibition, DMC's lack of COX-2 activity allows it to bypass some gastrointestinal side effects commonly associated with traditional NSAIDs.
Case Studies
Several case studies have highlighted the potential of DMC as an effective therapeutic agent:
- Nasopharyngeal Carcinoma Study : A study demonstrated that DMC treatment led to significant tumor reduction in animal models, correlating with increased ROS levels and enhanced apoptosis .
- HCC Treatment : In a mouse model of HCC, DMC not only inhibited tumor growth but also improved immune responses by enhancing NK cell function, suggesting its role in immunotherapy .
- Longevity Studies : Research on Drosophila showed that DMC could extend lifespan through mechanisms involving insulin signaling and autophagy enhancement, indicating potential applications in aging research .
特性
IUPAC Name |
4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFOSUUWGCDXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196614 | |
Record name | 2,5-Dimethylcelecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457639-26-8 | |
Record name | 2,5-Dimethylcelecoxib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457639268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylcelecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。